4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methyl-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUGDEKPCNCMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402093 |

Source

|

| Record name | 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69464-98-8 |

Source

|

| Record name | 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-bromo-3-methyl-1-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis is presented as a two-step process, commencing with the cyclocondensation reaction to form the pyrazole core, followed by regioselective bromination. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices to ensure reproducibility and high-yield production of the target compound.

Retrosynthetic Analysis and Strategy

The is most logically approached via a two-step sequence. The primary disconnection is at the C4-Br bond, suggesting an electrophilic bromination of the parent aminopyrazole. The second disconnection breaks the pyrazole ring, leading back to simple, commercially available starting materials: phenylhydrazine and a suitable β-ketonitrile. This strategy is advantageous due to the high regioselectivity of the bromination step and the efficiency of the initial pyrazole ring formation.

Caption: Key mechanistic steps in 5-aminopyrazole synthesis.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

Materials:

-

Phenylhydrazine

-

Ethyl 2-cyano-3-oxobutanoate (or 3-oxobutanenitrile)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (0.10 mol) in glacial acetic acid (50 mL).

-

To this solution, add ethyl 2-cyano-3-oxobutanoate (0.10 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-methyl-1-phenyl-1H-pyrazol-5-amine as a crystalline solid.

-

Dry the product in a vacuum oven at 50°C.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 114-116°C |

| ¹H NMR | Consistent with published spectra |

| ¹³C NMR | Consistent with published spectra |

Step 2: Regioselective Bromination

The second stage of the synthesis involves the introduction of a bromine atom at the C4 position of the pyrazole ring. This is a classic electrophilic aromatic substitution reaction.

Mechanistic Considerations

The pyrazole ring is an electron-rich aromatic system. The amine group at C5 is a powerful activating group that, along with the methyl group at C3, strongly directs electrophiles to the C4 position. The phenyl group at N1 has a lesser influence on the regioselectivity of this reaction. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like liquid bromine. [3]The reaction proceeds via the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or Dichloromethane)

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.05 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask protected from light.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Add N-Bromosuccinimide (0.05 mol, 1.0 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the remaining residue in dichloromethane (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure title compound.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 90-98% |

| Appearance | White to off-white solid |

| Melting Point | 128-130°C |

| ¹H NMR | Absence of the C4-H proton signal |

| MS (ESI) | [M+H]⁺ showing characteristic isotopic pattern for bromine |

Safety and Handling

-

Phenylhydrazine: Is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes. It is also light-sensitive and should be stored accordingly.

-

Solvents: Acetonitrile and dichloromethane are volatile and toxic. All manipulations should be performed in a fume hood.

Conclusion

The can be reliably achieved in high yield through a robust two-step sequence. The initial formation of the 5-aminopyrazole precursor via cyclocondensation is highly efficient. The subsequent regioselective bromination at the activated C4 position using N-bromosuccinimide proceeds cleanly under mild conditions. This guide provides the necessary mechanistic understanding and detailed protocols for researchers to successfully synthesize this key intermediate for applications in pharmaceutical and materials science research.

References

- ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

- Unknown Author. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Ethyl 2-(phenylazo)

- Unknown Author. (n.d.).

- ResearchGate. (2023, October). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure.

- Unknown Author. (2016, July 26).

-

El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1637-1675. Available from: [Link]

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Unknown Author. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Lifechem Pharma. (n.d.).

- Unknown Author. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- ResearchGate. (2025, August 6). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.

- Unknown Author. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.

-

Zora, M., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. Journal of Organic Chemistry, 76(16), 6726-42. Available from: [Link]

- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....

- Unknown Author. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine.

- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.

- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- ACS Publications. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.

- Beilstein Archives. (2021, September 24).

- ResearchGate. (n.d.).

- ResearchGate. (2025, August 6). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide.

- ResearchGate. (2025, August 7).

- ResearchGate. (n.d.).

- Journal of Chemistry and Technologies. (2023, October 28). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-methyl-1H-pyrazol-5-amine.

Sources

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core chemical properties, plausible synthetic routes, reactivity profile, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Significance of the Aminopyrazole Scaffold

Nitrogen-containing heterocycles are foundational pillars of modern pharmacology. Among them, the pyrazole ring system is a prominent structural motif found in numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4]

The subject of this guide, this compound, belongs to the 5-aminopyrazole subclass. The strategic placement of the amino group at the C5 position, combined with a bromine atom at C4, renders it a highly versatile and reactive intermediate.[5][6] These functional groups serve as chemical handles for extensive molecular elaboration, making it a key building block for generating libraries of diverse compounds in the drug discovery pipeline.[6][7] This guide will dissect the chemical attributes that underscore its utility.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 69464-98-8 | [5] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [5] |

| Molecular Weight | 252.11 g/mol | [5] |

| Appearance | Light orange to yellow to green powder/crystal | [5] |

| Canonical SMILES | Cc1c(c(N)n(c2ccccc2)n1)Br | [5] |

| InChI Key | RJJCTMOVFLIPEH-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocol

While numerous methods exist for pyrazole synthesis, a common and reliable approach for this class of compounds involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by regioselective bromination.[8][9]

Proposed Synthetic Workflow

The synthesis can be logically approached in two primary stages:

-

Formation of the Pyrazole Core: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine from phenylhydrazine and a suitable β-ketonitrile.

-

Electrophilic Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring.

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ami… [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document collates available data on its structural, physical, and spectral characteristics, alongside a plausible synthetic protocol and essential safety information. The guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel bioactive molecules derived from this pyrazole scaffold.

Introduction

This compound (CAS No. 69464-98-8) is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal and materials chemistry.[1] Its unique arrangement of a brominated pyrazole core, a phenyl substituent, a methyl group, and an amine functional group imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, and the specific substitutions on this particular scaffold suggest its potential in the development of anti-inflammatory and analgesic agents.[1] This guide aims to consolidate the available physical property data to facilitate its use in a research and development context.

Chemical Structure and Molecular Properties

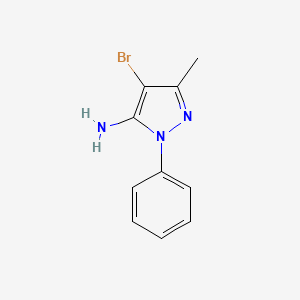

The chemical structure of this compound is fundamental to understanding its physical and chemical behavior. The presence of both hydrogen bond donor (amine group) and acceptor (pyrazole nitrogens) sites, along with a hydrophobic phenyl ring, dictates its solubility and interaction with biological targets.

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 69464-98-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [1][2][4][6] |

| Molecular Weight | 252.11 g/mol | [1][4] |

| Appearance | White flakes to light orange/yellow/green powder/crystal | [1][2] |

| Purity | ≥ 97% (HPLC) | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The data presented below has been aggregated from various chemical suppliers and databases.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 101-107 °C | [1][6] |

| Boiling Point | 369.1 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.57 g/cm³ (Predicted) | [6] |

| Flash Point | 177 °C (Predicted) | [6] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. Soluble in Methanol. | [2][9] |

| Storage Temperature | 2-8°C, in a dry, dark place | [6] |

The amine functional group suggests the potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules. The hydrophobic phenyl group contributes to its moderate solubility in organic solvents and limited solubility in water.[2]

Spectral Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons of the phenyl group. The methyl group protons would likely appear as a singlet in the upfield region. The amine protons would also likely be a singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons on the phenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl ring. The carbon attached to the bromine atom would be expected to have a chemical shift in the lower field region of the sp² carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251 and 253 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and cleavage of the pyrazole ring.

Experimental Protocols

Plausible Synthesis of this compound

Figure 2: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a generalized, plausible synthetic route. The specific reagents, conditions, and purification methods would need to be optimized in a laboratory setting.

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if ventilation is inadequate.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its applications are primarily in the following areas:

-

Pharmaceutical Development: It serves as a scaffold for the development of anti-inflammatory and analgesic medications.[1]

-

Agrochemical Chemistry: It is used in the formulation of pesticides and herbicides.[1]

-

Organic Synthesis: Its functional groups allow for a variety of chemical transformations, making it a versatile building block for creating complex molecular architectures.[2]

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in scientific research and development. This guide provides a consolidated source of its known physical properties, a plausible synthetic approach, and essential safety information. While a comprehensive set of experimental spectral data is not currently available in the public domain, the information provided herein should serve as a useful starting point for researchers working with this compound. It is strongly recommended that users of this compound perform their own characterization to confirm its identity and purity before use in any application.

References

-

American Elements. (n.d.). 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Amino-4-bromo-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

CMS Científica do Brasil. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

American Elements. (n.d.). 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-Pyrazole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ami… [cymitquimica.com]

- 3. 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-PyrazoleCAS #: 69464-98-8 [eforu-chemical.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. jk-sci.com [jk-sci.com]

- 6. echemi.com [echemi.com]

- 7. cmscientifica.com.br [cmscientifica.com.br]

- 8. Hit2Lead | this compound | CAS# 69464-98-8 | MFCD04039926 | BB-4006069 [hit2lead.com]

- 9. 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE CAS#: 2845-78-5 [m.chemicalbook.com]

structure elucidation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Foreword: The Imperative of Structural Certainty

In the realms of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of innovation, giving rise to a multitude of compounds with significant biological and physical properties.[1][2][3] The subject of this guide, this compound (Molecular Formula: C₁₀H₁₀BrN₃[4]), is a versatile intermediate whose precise molecular architecture is paramount to its function and reactivity in synthesis.[5] An unambiguous structural assignment is not merely an academic exercise; it is the foundation upon which reliable structure-activity relationships (SAR) are built, ensuring the integrity and reproducibility of scientific discovery.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a modern analytical laboratory. We will journey through a sequence of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. The causality behind each experimental choice will be explained, demonstrating how these techniques synergize to create a self-validating system that culminates in the absolute confirmation of the molecular structure.

The Strategic Workflow: A Multi-Technique Approach

Caption: Essential HMBC correlations confirming connectivity.

Trustworthiness: The HMBC experiment is the linchpin of this protocol. For example, a correlation between the methyl protons (~2.3 ppm) and the carbon at ~82 ppm (C4) and the carbon at ~150 ppm (C3) locks the methyl group at the C3 position. Similarly, correlations from the amine protons to C5 and C4 confirm their position. This web of cross-correlations provides an internally consistent and highly reliable structural proof in solution.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR provides an exquisite picture of the molecule in solution, X-ray crystallography delivers the ultimate, unambiguous proof of structure in the solid state. It generates a three-dimensional model of the molecule, defining precise bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy. [1][3][6] Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. [1]X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates.

Data Presentation: Representative Crystallographic Data

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. [6] |

| a (Å) | 9.35 | Unit cell dimension. |

| b (Å) | 9.79 | Unit cell dimension. |

| c (Å) | 16.37 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

Authoritative Grounding: The successful solution of the crystal structure is the final word in structure elucidation. It provides a visual 3D model that confirms the connectivity established by NMR and provides additional insights into solid-state packing and hydrogen bonding interactions, which can be crucial for understanding the material's physical properties.

Conclusion: A Symphony of Aanalytical Evidence

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.

- Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.

- FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.

- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.

- This compound. CymitQuimica.

- This compound. Chem-Impex.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ami… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique physicochemical properties and synthetic versatility have led to the development of numerous compounds with a vast spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, including their anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the in vitro evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring is a versatile pharmacophore that can engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[3] This adaptability is a key reason why pyrazole-containing drugs have been successfully developed for a broad range of clinical conditions, from inflammation to cancer.[1][4] Notable approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscore the clinical significance of this heterocyclic system.[4][5]

Key Biological Activities and Mechanisms of Action

Pyrazole derivatives exhibit a remarkable array of biological activities.[6][7][8] This section will explore the most significant of these, focusing on the molecular mechanisms that drive their therapeutic effects.

Anti-inflammatory Activity: COX-2 Inhibition

Mechanism of Action: The COX-2 enzyme is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] Selective COX-2 inhibitors reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[10] Pyrazole derivatives like Celecoxib fit into a hydrophobic side pocket of the COX-2 active site, a feature absent in COX-1, which accounts for their selectivity.[5][11] The sulfonamide group on many pyrazole-based inhibitors forms a hydrogen bond with His90 in the active site, further stabilizing the interaction.

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Mechanism of pyrazole derivatives as COX-2 inhibitors.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole scaffold is prevalent in numerous anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms.[4][12]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives are designed to target protein kinases, which are often dysregulated in cancer. They can act as ATP-competitive inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), thereby blocking proliferation and survival signals.[4][12]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

-

Xanthine Oxidase (XO) Inhibition: Certain pyrazole compounds have shown potent anticancer activity, particularly against colon cancer, by inhibiting xanthine oxidase.[13] This inhibition can disrupt purine metabolism and induce oxidative stress in cancer cells.

-

Apoptosis Induction: Regardless of the primary target, a common downstream effect of many anticancer pyrazole derivatives is the induction of apoptosis (programmed cell death).[4][14]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[15][16]

Mechanisms of Action: The exact mechanisms are varied and depend on the specific derivative and microbial species. Postulated mechanisms include:

-

Enzyme Inhibition: Interference with essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Cell Membrane Disruption: Some compounds may alter the permeability or integrity of the microbial cell membrane.

-

Biofilm Formation Inhibition: Certain derivatives can prevent the formation of microbial biofilms, which are crucial for chronic infections.

Substituents on the pyrazole ring, such as halogens or nitro groups, have been shown to significantly enhance antimicrobial potency.[16][17]

Central Nervous System (CNS) Activity

The pyrazole core is also found in molecules targeting the CNS, with applications in neurodegenerative and psychiatric disorders.[18][19]

Mechanisms of Action:

-

Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives, in particular, are effective inhibitors of MAO-A and MAO-B.[19] Inhibition of these enzymes increases the levels of neurotransmitters like serotonin and dopamine, which is a key strategy for treating depression and neurodegenerative conditions like Parkinson's disease.

-

Antioxidant Effects: Some pyrazole derivatives, such as the curcumin-derived CNB-001, exhibit neuroprotective properties by mitigating oxidative stress, a common pathological feature in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20]

Methodologies for Evaluating Biological Activity

Rigorous and reproducible in vitro assays are fundamental to the drug discovery process. This section provides validated, step-by-step protocols for assessing the key biological activities of novel pyrazole derivatives.

Workflow: General Screening for Bioactive Pyrazole Derivatives

Caption: A typical workflow for identifying and optimizing lead compounds.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of pyrazole derivatives as anti-inflammatory agents.

Principle: This is an enzyme-based immunoassay that measures the amount of Prostaglandin F2α (PGF2α), produced by the COX-1 or COX-2 enzyme from arachidonic acid. The inhibitory effect of the test compound is determined by quantifying the reduction in PGF2α production compared to a control.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of the pyrazole test compound in DMSO (e.g., 10 mM). Create a serial dilution series in the assay buffer.

-

Prepare arachidonic acid (substrate) and stannous chloride (for stopping the reaction) solutions.

-

-

Assay Procedure:

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.

-

Add 10 µL of the serially diluted test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells. Add DMSO for the control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for exactly 2 minutes at 37°C.

-

Stop the reaction by adding 10 µL of stannous chloride solution.

-

-

Quantification (ELISA):

-

Use a commercial Prostaglandin E2 (PGE2) ELISA kit. Follow the manufacturer's protocol to quantify the amount of PGE2 produced in each well.

-

The amount of PGE2 is inversely proportional to the inhibitory activity of the test compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a standard method for assessing the anticancer potential of pyrazole derivatives by measuring their effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[14]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the pyrazole test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, formazan crystals will form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

-

Data Summary: Representative Activities

The following table summarizes representative IC50 values for pyrazole derivatives across different biological targets, illustrating the potency that can be achieved with this scaffold.

| Compound Class | Target | Representative Activity (IC50) | Reference |

| Pyrazole Derivative | COX-2 | Varies (e.g., < 0.1 µM to > 10 µM) | [21] |

| Pyrazole Carbaldehyde | PI3 Kinase (Anticancer) | 0.25 µM (against MCF-7 cells) | [4] |

| Pyrazolyl Analogue | Xanthine Oxidase (Anticancer) | 0.83 µM | [13] |

| Pyrazole-based Compound | E. coli (Antibacterial) | MIC: 0.25 µg/mL | [16] |

| Pyrazole-based Compound | S. epidermidis (Antibacterial) | MIC: 0.25 µg/mL | [16] |

Conclusion and Future Perspectives

The pyrazole scaffold remains an exceptionally fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting a wide range of enzymes and receptors confirms its status as a privileged structure in medicinal chemistry.[7][22] Future research will likely focus on developing derivatives with even greater selectivity for their targets to minimize off-target effects, exploring novel mechanisms of action, and applying pyrazole chemistry to emerging therapeutic areas. The continued exploration of structure-activity relationships and the use of computational modeling will undoubtedly accelerate the discovery of next-generation pyrazole-based drugs with improved efficacy and safety profiles.[3][5]

References

-

Fathima, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

Gautam, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Kumar, A., et al. (2022). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

El-Metwaly, A. M., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]

-

Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

-

Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

-

Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Chemistry. Available at: [Link]

-

Sathish, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science. Available at: [Link]

-

Semantic Scholar. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

-

Chate, A. V., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Clinical Practice. Available at: [Link]

-

Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2019). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Odessa University. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

ResearchGate. (2019). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Available at: [Link]

-

Sahoo, M., et al. (2021). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants. Available at: [Link]

-

ResearchGate. (2021). (PDF) Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. jchr.org [jchr.org]

- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meddocsonline.org [meddocsonline.org]

- 18. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Vanguard of Innovation: A Technical Guide to 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contained within the intricate architecture of heterocyclic chemistry, 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine emerges as a molecule of significant interest. Its unique structural motifs, a confluence of a substituted pyrazole core, a reactive bromine atom, and a strategically positioned amine group, render it a highly versatile scaffold in the landscape of medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive exploration of this compound, from its rational synthesis and detailed characterization to its potential applications as a cornerstone in the development of novel therapeutics. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and analyze its spectroscopic signature. Furthermore, this guide will illuminate the promising role of this compound as a privileged structure, particularly in the realm of kinase inhibition, offering insights for researchers and drug development professionals seeking to harness its potential.

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of numerous pharmacologically active compounds.[1][2] This structural motif is present in a diverse array of therapeutic agents, a testament to its favorable physicochemical properties and versatile biological activities.[3] The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an ideal scaffold for designing molecules that can effectively bind to biological targets.[3]

The subject of this guide, this compound, is a synthetically accessible derivative that strategically incorporates several key features. The phenyl and methyl groups provide a lipophilic character, while the amino group at the 5-position and the bromine atom at the 4-position offer reactive handles for further chemical modifications. This strategic functionalization opens up a vast chemical space for the generation of compound libraries aimed at screening for a multitude of biological targets.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the pyrazole core via a condensation reaction, followed by a regioselective bromination.

Step 1: Synthesis of the Precursor - 3-methyl-1-phenyl-1H-pyrazol-5-amine

The most common and efficient method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[4] In this case, the reaction between ethyl 2-cyano-3-oxobutanoate (or acetoacetonitrile) and phenylhydrazine provides the desired 3-methyl-1-phenyl-1H-pyrazol-5-amine.[5][6]

The mechanism of this reaction involves an initial nucleophilic attack of the phenylhydrazine on the keto group of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable pyrazole ring after tautomerization.

Caption: Synthetic pathway for 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

-

To a solution of phenylhydrazine (0.5 mol) in methanol (80 mL), add concentrated hydrochloric acid to adjust the pH to approximately 5.8.[6]

-

Heat the solution to 75 °C.

-

Slowly add ethyl 2-cyano-3-oxobutanoate (0.5 mol) dropwise over 60 minutes, maintaining the reaction temperature between 55-60 °C.[6]

-

After the addition is complete, reflux the reaction mixture for an additional 1.5 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, distill off the methanol under reduced pressure.

-

Adjust the pH of the remaining solution to 7.0 and reflux for another 1-3 hours.[6]

-

Cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

Collect the crude product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the synthesized 3-methyl-1-phenyl-1H-pyrazol-5-amine. The pyrazole ring, particularly with an activating amino group, is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[7][8][9] The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane.[10][11] The amino group at the C5 position and the methyl group at the C3 position are electron-donating, thus activating the C4 position for electrophilic attack.

Caption: Bromination of the pyrazole precursor to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 mmol) portion-wise to the stirred solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with water (20 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[12][13]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physicochemical and spectroscopic techniques.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available (requires experimental determination) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate), sparingly soluble in water. |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methyl protons, and the amine protons.

-

Phenyl Protons: A multiplet in the range of δ 7.2-7.8 ppm.[14]

-

Methyl Protons: A singlet around δ 2.2-2.4 ppm.[14]

-

Amine Protons (NH₂): A broad singlet that may appear in the range of δ 4.0-6.0 ppm, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm).[15][16][17]

-

Pyrazole Ring Carbons:

-

Methyl Carbon: A signal in the aliphatic region, around δ 10-15 ppm.[15][16]

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.[18][19][20]

-

C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=C and C=N Stretching (Aromatic and Pyrazole Ring): Multiple bands in the region of 1450-1600 cm⁻¹.[21]

-

N-H Bending (Amine): A band around 1600-1650 cm⁻¹.[18]

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.[22]

-

C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.[23][24][25][26][27]

-

Molecular Ion (M⁺): A pair of peaks at m/z 251 and 253 with approximately equal intensity, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine radical (M-Br)⁺, loss of a methyl radical (M-CH₃)⁺, and fragmentation of the pyrazole and phenyl rings.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is of significant interest in drug discovery, particularly in the development of protein kinase inhibitors.[1][2][3][28] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[29]

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are well-suited for targeting the ATP-binding site of protein kinases.

-

Pyrazole Core: The pyrazole ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[30][31]

-

Phenyl Group: The 1-phenyl substituent can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.

-

Amino Group: The 5-amino group can serve as a hydrogen bond donor or acceptor, and also as a point for further chemical elaboration to introduce additional interactions with the protein.

-

Bromo Group: The 4-bromo substituent can be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse chemical moieties to explore the chemical space around this position and optimize inhibitor potency and selectivity.[1]

Caption: Key pharmacophoric features and their potential roles in kinase inhibition.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its straightforward synthesis, coupled with a rich array of functional groups, provides a robust platform for the development of novel bioactive molecules. The predicted spectroscopic data and established synthetic protocols outlined in this guide offer a solid foundation for its preparation and characterization in a research setting.

The true potential of this compound lies in its application as a versatile building block in drug discovery. The insights into its structure-activity relationships, particularly in the context of kinase inhibition, highlight its promise for generating potent and selective therapeutic agents. Future research endeavors should focus on leveraging the reactivity of the bromine and amine functionalities to create diverse libraries of derivatives for screening against a wide range of biological targets. The exploration of this chemical space will undoubtedly lead to the discovery of new lead compounds and contribute to the advancement of therapeutic interventions for a variety of diseases.

References

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

- Desai, N. C., Bhatt, N., & Somani, H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Hayashi, S., Kawauchi, S., & Miura, M. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Journal of the American Chemical Society, 142(3), 1621-1629.

- Ibrar, A., Khan, I., & Abbas, N. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.

-

Molecules. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

- Patel, R. V., Patel, J. K., & Kumari, P. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33173-33187.

- Pop, R., Vlase, L., & Bîrceanu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.

-

RSC Publishing. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

- Zhang, M., & El-Kattan, Y. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of Physical Chemistry A, 115(45), 12564-12573.

- Begtrup, M., & Nytoft, H. P. (1996). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 34(10), 815-820.

-

Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

-

ACS Omega. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from [Link]

-

MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

ResearchGate. (2022, October 20). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

-

MDPI. (2022, December 1). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

-

MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

-

Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

Bohrium. (2022, October 24). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. biotage.com [biotage.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. rockymountainlabs.com [rockymountainlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 28. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Introduction: The Pyrazole Core - A Foundation of Medicinal Chemistry

PYRAZOLE: FROM SERENDIPITOUS DISCOVERY TO A PRIVILEGED SCAFFOLD IN MODERN DRUG DEVELOPMENT

Abstract

This in-depth technical guide charts the remarkable journey of the pyrazole heterocycle, from its serendipitous discovery in the late 19th century to its current esteemed status as a "privileged scaffold" in medicinal chemistry. We will delve into the foundational synthetic methodologies, explore the key scientific breakthroughs that unveiled the vast therapeutic potential of pyrazole derivatives, and examine the development of landmark drugs that have shaped modern medicine. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthesis, and profound impact of pyrazole compounds on human health.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique chemical architecture and versatile reactivity have made it a recurring motif in a vast array of biologically active compounds. The stability of the pyrazole ring and its ability to participate in various non-covalent interactions with biological targets have cemented its status as a privileged scaffold in drug discovery. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The Dawn of Pyrazole Chemistry: Discovery and Early Syntheses

The Serendipitous Discovery of Pyrazolones: Ludwig Knorr and Antipyrine (1883)

The story of pyrazole's entry into the world of medicine is a classic example of serendipity in science. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly created a new class of compounds: pyrazolones.[3][4] This discovery led to the synthesis of Antipyrine (phenazone), the first synthetic non-opioid analgesic and antipyretic drug.[4][5][6]

The initial synthesis of Antipyrine involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[6] This groundbreaking process yielded a compound with remarkable pain-relieving and fever-reducing properties, which quickly became one of the most widely used drugs until the advent of aspirin.[5][6]

The Knorr Pyrazole Synthesis: A Foundational Method

The reaction developed by Knorr, now famously known as the Knorr Pyrazole Synthesis, remains a fundamental and widely used method for constructing the pyrazole ring. The reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[7] The versatility and simplicity of this acid-catalyzed reaction have made it a vital tool for medicinal chemists for over a century.[8]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction conditions, particularly the pH, and the steric and electronic properties of the substituents on both reactants influence the outcome.[8]

Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone [7]

-

Reactant Addition: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-